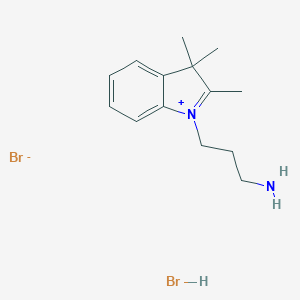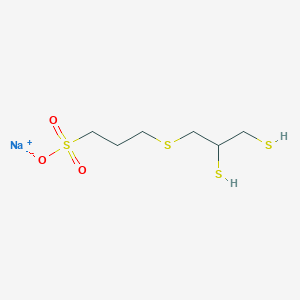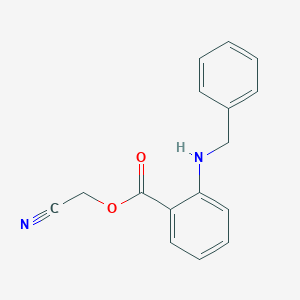
3-(2-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine, commonly known as Chlorphentermine, is a synthetic compound that belongs to the class of amphetamines. It is a stimulant drug that has been used as an appetite suppressant in the past. However, due to its potential side effects, it is no longer used for this purpose. Instead, it has gained interest in the scientific community for its potential use in research.
Mécanisme D'action
Chlorphentermine works by increasing the release of neurotransmitters, such as dopamine and norepinephrine, in the brain. These neurotransmitters are responsible for regulating mood, attention, and alertness. By increasing their release, Chlorphentermine can improve focus and attention, as well as increase energy levels.
Effets Biochimiques Et Physiologiques
Chlorphentermine has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, as well as increasing the release of glucose from the liver. It also increases the release of adrenaline, which can lead to feelings of anxiety and nervousness. In addition, it can cause insomnia and decreased appetite.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorphentermine has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of amphetamines on the central nervous system. It is also relatively easy to synthesize, making it readily available for research purposes. However, its potential side effects, such as increased heart rate and blood pressure, can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Chlorphentermine. One area of interest is its potential use as a treatment for ADHD and narcolepsy. It may also have potential as a treatment for other conditions, such as depression and obesity. In addition, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of Chlorphentermine involves several steps. The first step involves the reaction of 2-chloroacetophenone with diethylamine to form 2-chloro-N,N-diethylacetamide. This is then reacted with phenylmagnesium bromide to form 3-(2-chlorophenyl)-N,N-diethylpropanamide. Finally, this compound is reduced using lithium aluminum hydride to form Chlorphentermine.
Applications De Recherche Scientifique
Chlorphentermine has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other amphetamines, such as increasing the release of dopamine and norepinephrine. It has also been found to have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
Numéro CAS |
100427-85-8 |
|---|---|
Nom du produit |
3-(2-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine |
Formule moléculaire |
C19H24ClN |
Poids moléculaire |
301.9 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C19H24ClN/c1-3-21(4-2)19(17-11-6-5-7-12-17)15-14-16-10-8-9-13-18(16)20/h5-13,19H,3-4,14-15H2,1-2H3 |
Clé InChI |
RKGSZCNVIWEFLZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(CCC1=CC=CC=C1Cl)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)C(CCC1=CC=CC=C1Cl)C2=CC=CC=C2 |
Synonymes |
YS-23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)

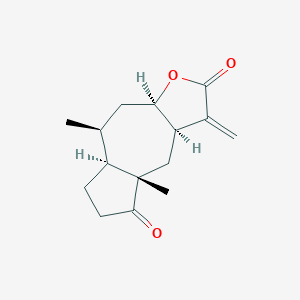
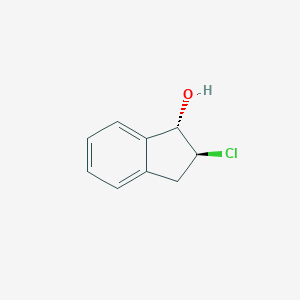
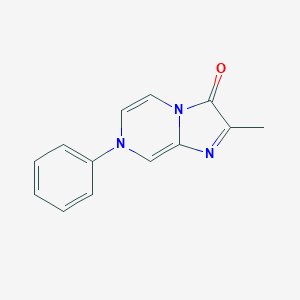
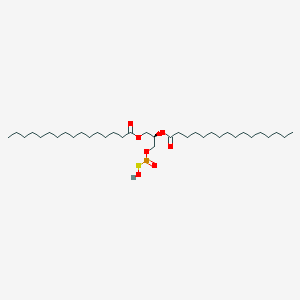
![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
